Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-
Description
This compound (C₁₅H₁₈N₄O) is a chiral tricyclic heterocycle featuring an imidazo[4,5-d]pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 2 and a (1R,3R)-cyclohexanol moiety at position 3 . Its stereochemistry and hydroxyl group are critical for molecular recognition, particularly in kinase inhibition (e.g., JAK family). The compound’s molecular weight is 270.33 g/mol, with a SMILES string of N1=CCc3c1ncc2nc(n(c23)C4CCCC(O)C4)C and an InChI key reflecting its stereochemical complexity .
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(1R,3R)-3-(4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-9-18-13-8-17-15-12(5-6-16-15)14(13)19(9)10-3-2-4-11(20)7-10/h5-6,8,10-11,20H,2-4,7H2,1H3,(H,16,17)/t10-,11-/m1/s1 |
InChI Key |
HTMCBXLLCSRXLQ-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=NC2=CN=C3C(=C2N1[C@@H]4CCC[C@H](C4)O)C=CN3 |
Canonical SMILES |
CC1=NC2=CN=C3C(=C2N1C4CCCC(C4)O)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine fragment is constructed via a seven-step sequence:
- Thioether Oxidation : The methylthio group in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is oxidized to a sulfone using m-chloroperbenzoic acid (mCPBA).
- Cyclization : Treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at 5°C induces cyclization, forming the pyrrolo[2,3-d]pyrimidine scaffold.
- Spirocyclization : A palladium-catalyzed coupling reaction introduces the cyclohexane ring, creating the spirocyclic intermediate.
Final Coupling and Stereochemical Control
The pyrrolo[2,3-b]pyridine core and cyclohexanol moiety are coupled via a nucleophilic aromatic substitution reaction. Key parameters include:
- Temperature : Maintained below 20°C to prevent racemization.
- Base : Lithium bis(trimethylsilyl)amide (LiHMDS) ensures deprotonation of the cyclohexanol hydroxyl group without side reactions.
- Solvent System : THF-dimethylformamide (DMF) (3:1 v/v) enhances solubility and reaction kinetics.
Stereochemical Optimization
Achieving the (1R,3R) configuration requires precise control:
- Chiral Auxiliaries : (R)-BINOL-derived catalysts induce asymmetry during the cyclohexanol reduction step.
- Crystallization-Induced Dynamic Resolution : Racemic mixtures are resolved using chiral resolving agents (e.g., L-tartaric acid), yielding enantiomerically pure product.
Purification and Scalability
Isolation Techniques
- Crystallization : All intermediates are isolated via crystallization, avoiding column chromatography. For example, the spirocyclic intermediate crystallizes from toluene-hexane (1:2).
- Solvent Washing : Residual palladium from coupling reactions is removed using aqueous ethylenediaminetetraacetic acid (EDTA), reducing Pd content to <10 ppm.
Scalability Considerations
- Telescoping Steps : Multiple reactions are conducted in sequence without intermediate isolation, improving overall yield (75–85%).
- Solvent Recovery : Glacial acetic acid and acetone are distilled and reused, reducing production costs.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- can undergo various chemical reactions, including:
Oxidation: The cyclohexanol moiety can be oxidized to form cyclohexanone derivatives.
Reduction: The imidazo-pyrrolo-pyridine core can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexanol moiety yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the imidazo-pyrrolo-pyridine core .
Scientific Research Applications
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The imidazo-pyrrolo-pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substitution Patterns
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activity and Selectivity
- JAK Inhibition: The (±)-cis piperidine derivative (Table 1, Row 2) exhibits potent JAK inhibition (IC₅₀ < 50 nM), attributed to its oxo-propanenitrile group enhancing hydrogen bonding with the kinase’s ATP-binding pocket . In contrast, the target compound’s cyclohexanol group may improve solubility but reduce lipophilicity compared to acetonitrile analogues (Row 3) .
- Stereochemical Impact : The (1R,3R) configuration in the target compound likely confers higher target affinity than racemic mixtures (e.g., (±)-cis derivatives), as seen in JAK inhibitors where enantiopure compounds show >10-fold potency differences .
Physicochemical and ADME Properties
- Metabolic Stability : Sulfonamide analogues (e.g., cyclopropanesulfonamide in ) exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .
Biological Activity
Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H18N4O and features a cyclohexanol moiety linked to a methyliMidazo[4,5-d]pyrrolo[2,3-b]pyridine fragment. Its structure is essential for understanding its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Weight | 274.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Cyclohexanol derivatives have been studied for their interactions with various biological targets, particularly protein kinases. The compound exhibits inhibitory activity against JAK1 kinase, which plays a crucial role in cellular signaling pathways related to inflammation and immune response.
Case Study: JAK1 Inhibition
Research indicates that the compound demonstrates potent inhibitory effects on JAK1 with selectivity over JAK2. In biochemical assays, the compound showed a notable selectivity ratio of over 20-fold for JAK1 compared to JAK2, suggesting its potential as a therapeutic agent in diseases where JAK1 is implicated.
Table 2: Inhibitory Activity of Cyclohexanol Derivatives
| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio (JAK1/JAK2) |
|---|---|---|---|
| Cyclohexanol Derivative 1 | JAK1 | 0.05 | 20 |
| Cyclohexanol Derivative 2 | JAK2 | 1.00 | - |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate moderate to significant cytotoxicity against several types of cancer cells.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 1.06 ± 0.16 |
| MCF-7 (Breast) | 1.23 ± 0.18 |
| HeLa (Cervical) | 2.73 ± 0.33 |
These results suggest that the compound may induce apoptosis in these cancer cell lines, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the cyclohexanol and imidazo-pyridine moieties can affect biological activity. The presence of specific functional groups appears to enhance potency against targeted kinases while maintaining selectivity.
Q & A
How can researchers optimize the synthesis of tricyclic JAK inhibitors containing imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffolds?
Basic Research Question
Methodological Answer:
Synthetic optimization should focus on reducing lipophilicity while maintaining JAK inhibitory activity. A validated approach involves substituting the cyclohexane ring with heterocyclic systems (e.g., piperidine or bicyclic moieties) to improve solubility and pharmacokinetic properties. For example, Yamagishi et al. demonstrated that replacing the cyclohexane ring with a piperidine derivative resulted in a compound (IC50 <10 nM) with enhanced JAK inhibition . Key steps include:
- Scaffold modification : Introduce polar groups (e.g., nitriles, carbamates) to the cyclohexanol backbone to modulate physicochemical properties.
- Stereochemical control : Use chiral resolution techniques (e.g., HPLC with chiral columns) to isolate (1R,3R) enantiomers, as stereochemistry critically impacts target binding .
- Scale-up strategies : Employ flash chromatography or recrystallization for purification, as described in patent syntheses of related JAK inhibitors .
What computational methods are effective in predicting JAK inhibitory activity for derivatives of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one?
Advanced Research Question
Methodological Answer:
A combined computational approach improves activity prediction:
- 2D/3D-QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and steric parameters. Yamagishi et al. achieved a correlation coefficient (R²) >0.85 for JAK3 inhibition using 2D-QSAR .
- Molecular docking : Prioritize compounds with docking scores <−10 kcal/mol for JAK ATP-binding pockets (e.g., compound dpp15(s) showed a score of −12.3 kcal/mol and IC50 <10 nM) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase or MOE.
- Machine learning : Train models on datasets of known JAK inhibitors to predict novel analogs .
How do stereochemical configurations influence the potency of JAK inhibitors in this compound class?
Advanced Research Question
Methodological Answer:
The (1R,3R) configuration is essential for optimal JAK binding. For example, the (3S,4R)-configured analog 3-((3S,4R)-2,4-dimethylpiperidin-3-yl)-3-oxopropanenitrile exhibited 10-fold higher JAK inhibition (IC50 = 8 nM) compared to its (3R,4S) counterpart . Methodological considerations:
- Chiral synthesis : Use asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) or enantioselective enzymatic resolution.
- Crystallography : Resolve ligand-JAK co-crystal structures to validate stereochemical alignment with the ATP-binding site .
- Activity assays : Compare IC50 values of enantiomers in biochemical (e.g., kinase assays) and cellular (e.g., STAT phosphorylation) models .
What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of these compounds?
Advanced Research Question
Methodological Answer:
Prioritize models of JAK-mediated diseases:
- Inflammatory Bowel Disease (IBD) : Use dextran sulfate sodium (DSS)-induced colitis in mice. Measure colon inflammation histologically and via cytokine profiling (IL-6, TNF-α) .
- Rheumatoid Arthritis (RA) : Employ collagen-induced arthritis (CIA) models. Assess joint swelling and serum biomarkers (e.g., MMP-3).
- Dosing : Administer compounds orally (10–30 mg/kg/day) and compare efficacy to FDA-approved JAK inhibitors (e.g., tofacitinib) .
How should researchers address discrepancies between in vitro JAK inhibition data and cellular assay results?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from off-target effects, poor cell permeability, or metabolite interference. Mitigation strategies include:
- Orthogonal assays : Validate hits using both biochemical (e.g., kinase panel screening) and cellular (e.g., STAT3/5 luciferase reporter assays) platforms .
- Solubility testing : Measure kinetic solubility in PBS or cell culture media. Compounds with logD >3 may require formulation aids (e.g., cyclodextrins) .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates.
- Counter-screening : Test against unrelated kinases (e.g., EGFR, Src) to rule out promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
